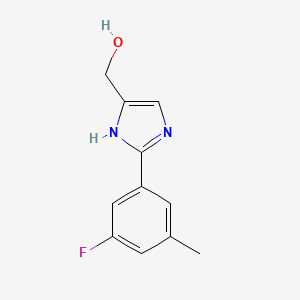

2-(3-Fluoro-5-methylphenyl)imidazole-5-methanol

Beschreibung

2-(3-Fluoro-5-methylphenyl)imidazole-5-methanol is an imidazole derivative featuring a methanol group at the 5-position of the imidazole ring and a 3-fluoro-5-methylphenyl substituent at the 2-position.

Eigenschaften

Molekularformel |

C11H11FN2O |

|---|---|

Molekulargewicht |

206.22 g/mol |

IUPAC-Name |

[2-(3-fluoro-5-methylphenyl)-1H-imidazol-5-yl]methanol |

InChI |

InChI=1S/C11H11FN2O/c1-7-2-8(4-9(12)3-7)11-13-5-10(6-15)14-11/h2-5,15H,6H2,1H3,(H,13,14) |

InChI-Schlüssel |

XNWUWQUZWNNZKT-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=C1)F)C2=NC=C(N2)CO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 2-(3-Fluoro-5-methylphenyl)imidazole-5-methanol can be achieved through several methods. One common approach involves the cyclization of amido-nitriles under mild reaction conditions. This method allows for the inclusion of various functional groups, including aryl halides and heterocycles . Another approach involves the use of fluorinated imidazoles, which are synthesized through low-temperature lithiation followed by quenching with carbon dioxide and subsequent debenzylation .

Analyse Chemischer Reaktionen

2-(3-Fluoro-5-methylphenyl)imidazole-5-methanol undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Wissenschaftliche Forschungsanwendungen

2-(3-Fluoro-5-methylphenyl)imidazole-5-methanol has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Wirkmechanismus

The mechanism of action of 2-(3-Fluoro-5-methylphenyl)imidazole-5-methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Features

The table below summarizes key structural differences and their implications:

*Estimated based on analogous structures.

Physicochemical Properties

- Solubility: The target compound’s 3-fluoro-5-methylphenyl group likely improves lipophilicity compared to 2-(3-fluorophenyl)imidazole-5-methanol . However, the trifluoromethyl analog (CAS 1498768-51-6) may exhibit lower aqueous solubility due to increased hydrophobicity .

- Hydrogen Bonding: The 5-methanol group in the target compound and Losartan facilitates hydrogen bonding, critical for biological interactions. In contrast, the 4-methanol derivative (CAS 13682-32-1) may have reduced accessibility for such interactions .

- Stability : Electron-withdrawing groups (e.g., fluoro, CF₃) enhance stability against oxidative degradation. The methyl group in the target compound may mitigate excessive electron withdrawal, balancing stability and reactivity .

Pharmacological Potential

- Losartan Potassium : The biphenyl-tetrazole moiety in Losartan is essential for angiotensin II receptor antagonism, demonstrating how bulky substituents can enhance target binding . The target compound’s smaller 3-fluoro-5-methylphenyl group may favor interactions with different receptors or enzymes.

- Fluorophenyl Analogs : Fluorine substitution is common in drug design for metabolic stability. The trifluoromethyl analog (CAS 1498768-51-6) could exhibit prolonged half-life but may face challenges in solubility .

Biologische Aktivität

2-(3-Fluoro-5-methylphenyl)imidazole-5-methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Imidazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The presence of a fluorine atom in the structure is believed to enhance its biological efficacy through improved binding affinity to molecular targets.

Chemical Structure and Properties

The chemical structure of 2-(3-Fluoro-5-methylphenyl)imidazole-5-methanol can be represented as follows:

This compound features an imidazole ring, which is a common motif in many biologically active molecules. The incorporation of a fluorine atom at the para position of the phenyl ring significantly influences its pharmacokinetic properties and biological interactions.

The mechanism of action for 2-(3-Fluoro-5-methylphenyl)imidazole-5-methanol involves its interaction with specific enzymes and receptors. The imidazole ring can act as a hydrogen bond donor or acceptor, facilitating interactions with target proteins. The fluorine atom enhances lipophilicity and may improve cellular permeability, allowing for better absorption and distribution within biological systems .

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. The compound was evaluated for its effectiveness against various bacterial strains, demonstrating notable activity against both Gram-positive and Gram-negative bacteria. For example, it showed minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In vitro studies have shown that 2-(3-Fluoro-5-methylphenyl)imidazole-5-methanol exhibits potential anticancer activity. It was tested against several cancer cell lines, including MDA-MB-231 (breast cancer) and K562 (chronic myeloid leukemia). The compound induced apoptosis in these cells, as evidenced by increased caspase-3 activity and morphological changes observed under microscopy at concentrations as low as 1.0 µM .

Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on MDA-MB-231 cells revealed that treatment with 2-(3-Fluoro-5-methylphenyl)imidazole-5-methanol resulted in a significant reduction in cell viability, with an IC50 value calculated at approximately 10 µM. The mechanism involved the disruption of microtubule assembly, leading to cell cycle arrest .

Study 2: Antimicrobial Evaluation

Another investigation assessed the antimicrobial efficacy of this compound against various pathogens. The results indicated that it effectively inhibited the growth of E. coli with an MIC of 0.0195 mg/mL and demonstrated antifungal activity against Candida albicans with an MIC of 0.0048 mg/mL .

Comparative Analysis

The following table summarizes the biological activities of 2-(3-Fluoro-5-methylphenyl)imidazole-5-methanol compared to other related imidazole derivatives:

| Compound Name | Antimicrobial Activity (MIC µM) | Anticancer Activity (IC50 µM) |

|---|---|---|

| 2-(3-Fluoro-5-methylphenyl)imidazole-5-methanol | E. coli: 0.0195; S. aureus: 4.69 | MDA-MB-231: ~10 |

| 2-(4-Methylphenyl)imidazole | E. coli: 0.025; S. aureus: 6.00 | MDA-MB-231: ~15 |

| 2-(3-Fluorophenyl)imidazole | E. coli: 0.030; S. aureus: 7.00 | MDA-MB-231: ~12 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.